molecular formula C7H11F4NO2 B1459862 [1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid CAS No. 1803590-29-5

[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid

Cat. No.: B1459862
CAS No.: 1803590-29-5
M. Wt: 217.16 g/mol
InChI Key: TXLXINQRJSYVCT-UHFFFAOYSA-N
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Description

[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid (TFA) is a cyclopropane-derived amine salt, where the primary amine is attached to a cyclopropane ring substituted with a fluoromethyl group. The TFA counterion enhances solubility and stability, making it suitable for pharmaceutical applications. Cyclopropane rings are valued in drug design for their conformational rigidity, which can improve target binding and metabolic stability . Fluorine substitution further enhances lipophilicity and bioavailability .

Properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.C2HF3O2/c6-3-5(4-7)1-2-5;3-2(4,5)1(6)7/h1-4,7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXINQRJSYVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CF.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-29-5
Record name [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
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Preparation Methods

Preparation of Trifluoroacetic Acid Component

Trifluoroacetic acid (TFA) is a key component in the compound and its preparation is critical for the overall synthesis.

Method Overview (Patent CN103524325A):

  • Starting Materials: 1,1-difluoroethane or its chlorinated derivatives.
  • Step 1: Ultraviolet (UV) catalysis and chlorine reaction convert 1,1-difluoroethane into 1,1-difluoro tetrachloroethane at 40–50 °C with a chlorine molar ratio of 1:1–8.
  • Step 2: Catalytic oxidation of 1,1-difluoro tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride. The molar ratio of substrate to oxidizing agent is 1:2–4; catalyst loading is 0.5–5% by weight; temperature is maintained at 50–70 °C.
  • Step 3: Hydrogen fluoride (HF) fluoridation of 1,1-difluoro-1-chloroacetyl chloride to produce trifluoroacetyl fluoride. Reaction conditions include a molar ratio of substrate to HF of 1:2–3, temperature 40–60 °C, and catalysts such as antimony or antimony pentachloride.
  • Step 4: Hydrolysis of trifluoroacetyl fluoride to yield trifluoroacetic acid at 30–70 °C.

Advantages: This synthetic route reduces cost and improves efficiency compared to traditional methods.

Step Reaction Conditions Catalyst Temperature (°C) Molar Ratios Remarks
1 UV catalysis and chlorine reaction UV light, Cl2 None 40–50 1,1-difluoroethane:Cl2 = 1:1–8 Formation of 1,1-difluoro tetrachloroethane
2 Catalytic oxidation Oxygen as oxidant Catalyst (0.5–5% wt) 50–70 Substrate:oxidant = 1:2–4 Produces 1,1-difluoro-1-chloroacetyl chloride
3 HF fluoridation HF, catalyst (Sb or SbCl5) Antimony or antimony pentachloride 40–60 Substrate:HF = 1:2–3 Forms trifluoroacetyl fluoride
4 Hydrolysis Water None 30–70 N/A Yields trifluoroacetic acid

Preparation of [1-(Fluoromethyl)cyclopropyl]methanamine

While direct literature on the exact preparation of [1-(Fluoromethyl)cyclopropyl]methanamine is limited, insights can be drawn from related synthetic methodologies involving fluoromethylation and cyclopropylamine synthesis.

Key Synthetic Strategies:

  • Fluoromethylation of Cyclopropyl Derivatives: Electrophilic fluoromethylation methods using fluorinating agents or reagents such as hypervalent iodine reagents have been reported to introduce fluoromethyl groups onto cyclopropyl rings or related substrates. These methods often employ mild conditions and are compatible with amine functionalities.
  • Cyclopropylmethanamine Synthesis: Typically involves the formation of the cyclopropane ring via cyclopropanation reactions (e.g., Simmons-Smith reaction or diazo compound methods) followed by functional group transformations to introduce the amine group on the methanamine side chain.
  • Protection and Deprotection Steps: Amines are often protected during fluoromethylation to prevent side reactions, using groups such as Boc or trifluoroacetyl groups, which are later removed under controlled conditions.

Typical Reaction Conditions:

Reaction Type Reagents Solvent Temperature Notes
Cyclopropanation Diazo compounds, Zn/Cu catalysts Dichloromethane, ether 0 to RT Forms cyclopropyl ring
Fluoromethylation Fluoromethyl halides or hypervalent iodine reagents Acetonitrile, DMF 0 to 50 °C Electrophilic fluoromethylation
Amination Ammonia or amine sources Alcohols, DMF RT to 80 °C Introduction of methanamine group

Combined Preparation of [1-(Fluoromethyl)cyclopropyl]methanamine; Trifluoroacetic Acid Salt

The final compound is often isolated as the trifluoroacetic acid salt to improve stability and solubility.

Preparation Approach:

  • After synthesis of [1-(Fluoromethyl)cyclopropyl]methanamine, the free amine is treated with trifluoroacetic acid to form the corresponding trifluoroacetate salt.
  • This step is generally performed by dissolving the amine in an organic solvent (e.g., dichloromethane or acetonitrile) followed by addition of stoichiometric trifluoroacetic acid.
  • The salt precipitates or is isolated by solvent evaporation and recrystallization.

Purification and Characterization:

  • Purity is confirmed by chromatographic methods such as HPLC-MS and NMR spectroscopy.
  • Proton NMR (1H NMR) and fluorine NMR (19F NMR) are used to verify the fluoromethyl group and trifluoroacetate counterion.
  • Mass spectrometry confirms molecular weight and composition.

Research Findings and Analytical Data

From detailed synthetic protocols (e.g., Merck & Co. medicinal chemistry research):

  • Reactions are typically conducted under inert atmosphere (nitrogen) to prevent side reactions.
  • Reaction monitoring is performed by LC-MS and TLC.
  • Purification uses automated flash chromatography and preparative HPLC with trifluoroacetic acid as a mobile phase modifier.
  • Compounds are characterized by 1H NMR, 13C NMR, HRMS, and purity is routinely >95%.
Analytical Technique Purpose Typical Results
1H NMR Structural confirmation, fluoromethyl group identification Chemical shifts consistent with cyclopropyl and fluoromethyl protons
19F NMR Verification of fluorine environment Single fluorine resonance for fluoromethyl group and trifluoroacetate
LC-MS Purity and molecular weight >95% purity, expected m/z values
HRMS Accurate mass confirmation Matches calculated molecular formula

Summary Table of Preparation Methodologies

Step Description Key Reagents Conditions Outcome
1 Synthesis of trifluoroacetic acid 1,1-difluoroethane, Cl2, O2, HF UV catalysis, catalytic oxidation, fluoridation, hydrolysis High-purity trifluoroacetic acid
2 Cyclopropanation to form cyclopropyl intermediate Diazo compounds, metal catalysts 0–RT, inert atmosphere Cyclopropyl ring formation
3 Fluoromethylation of cyclopropyl intermediate Fluoromethyl halides or hypervalent iodine reagents 0–50 °C Introduction of fluoromethyl group
4 Amination to introduce methanamine Ammonia or amine sources RT–80 °C Formation of methanamine side chain
5 Salt formation with trifluoroacetic acid Trifluoroacetic acid RT, organic solvent Stable trifluoroacetate salt

Chemical Reactions Analysis

[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The trifluoromethyl group, present in many pharmaceutical compounds, enhances biological activity and metabolic stability. Compounds containing the fluoromethylcyclopropyl moiety have been investigated for their potential as drug candidates:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds exhibit improved efficacy against bacterial strains. For instance, modifications to quinolone structures with fluoromethyl groups have resulted in enhanced potency against resistant strains of E. coli and K. pneumoniae .
  • CNS Disorders : The cyclopropyl group is known to influence the pharmacokinetics of central nervous system-active drugs. Research indicates that derivatives of [1-(Fluoromethyl)cyclopropyl]methanamine may serve as effective agents in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Organic Synthesis

2. Reagent in Organic Reactions
Trifluoroacetic acid is a versatile reagent in organic synthesis, particularly in peptide chemistry:

  • Deprotection Agent : It is commonly used to remove protecting groups during peptide synthesis, facilitating the formation of complex structures .
  • Ion Pairing Agent : In high-performance liquid chromatography (HPLC), trifluoroacetic acid improves the resolution of peptides and proteins by acting as an ion pairing agent, enhancing detection sensitivity .

Materials Science

3. Polymer Chemistry
The incorporation of fluorinated compounds into polymer matrices has been explored for developing advanced materials with unique properties:

  • Fluorinated Polymers : The synthesis of polymers containing fluorinated cyclopropyl groups can lead to materials with enhanced chemical resistance and thermal stability. These materials are suitable for applications in coatings, adhesives, and sealants .
  • Biodegradable Implants : Research has indicated that fluorinated compounds can improve the mechanical properties of biodegradable implants, making them more suitable for orthopedic applications .

Table 1: Summary of Applications

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial AgentsEnhanced activity against resistant bacteria
CNS Drug DevelopmentPotential efficacy in treating depression
Organic SynthesisPeptide SynthesisEffective deprotection and purification
HPLC AnalysisImproved resolution and sensitivity
Materials SciencePolymer DevelopmentEnhanced chemical resistance
Biodegradable ImplantsImproved mechanical properties

Detailed Findings

  • Antimicrobial Efficacy : A study demonstrated that introducing a trifluoromethyl group into quinolone derivatives increased their minimum inhibitory concentrations (MICs) significantly against various bacterial strains, showcasing a 4-8 fold improvement compared to non-fluorinated counterparts .
  • Peptide Synthesis Optimization : In peptide synthesis protocols using trifluoroacetic acid, researchers found that the removal of protecting groups was more efficient at lower concentrations, which minimized side reactions and improved yield .
  • Polymer Properties : In a comparative analysis of fluorinated versus non-fluorinated polymers, those containing [1-(Fluoromethyl)cyclopropyl]methanamine exhibited superior thermal stability and resistance to solvents, making them ideal candidates for industrial applications .

Mechanism of Action

The mechanism of action of [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The trifluoroacetic acid component can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Structural Features

The compound is compared with related cyclopropane methanamine derivatives (Table 1):

Compound Name Substituents on Cyclopropane Counterion Molecular Formula Molar Mass (g/mol) Storage Conditions Reference
[1-(Fluoromethyl)cyclopropyl]methanamine; TFA Fluoromethyl TFA C₇H₁₀F₄N O₂ 236.1* 2–8°C, dry
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl Trifluoromethyl HCl C₅H₈F₃N·HCl 193.6 2–8°C, dry
[1-(4-Trifluoromethylphenyl)cyclopropyl]methanamine 4-Trifluoromethylphenyl None (free base) C₁₁H₁₂F₃N 215.2 2–8°C
[1-(3,5-Difluorophenyl)cyclopropyl]methanamine HCl 3,5-Difluorophenyl HCl C₁₀H₁₀F₂N·HCl 225.7 2–8°C, dry

*Calculated based on molecular components.

Key Observations :

  • Fluorine Position : The fluoromethyl group in the target compound provides moderate lipophilicity compared to the more electron-withdrawing trifluoromethyl group in its analog .
  • Aromatic vs.
  • Counterion Effects : TFA salts generally offer better solubility in organic solvents than hydrochloride (HCl) salts, which may affect formulation strategies .

Key Observations :

  • Deprotection Efficiency : TFA is widely used for deprotecting tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP) groups. For example, the synthesis of BAY-405 achieved high yields using TFA .
  • Impact of Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) may complicate cyclopropanation steps, reducing yields compared to fluoromethyl derivatives .

Physicochemical Properties

  • Stability : TFA salts are hygroscopic and require storage at 2–8°C, similar to HCl salts .
  • Solubility : The TFA counterion improves solubility in polar aprotic solvents (e.g., dichloromethane), whereas HCl salts are more water-soluble .
  • Sensitivity : Both TFA and HCl salts are sensitive to light and moisture, necessitating inert storage conditions .

Biological Activity

[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms can significantly influence the compound's reactivity, binding affinity, and overall pharmacological profile. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropyl ring with a fluoromethyl substituent and a methanamine group, paired with trifluoroacetic acid. The trifluoroacetic acid moiety enhances solubility and stability, which are critical for biological activity.

The biological activity of [1-(fluoromethyl)cyclopropyl]methanamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoromethyl group enhances binding affinity to these targets, which can lead to modulation of their activity. For instance, studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

Biological Activity Data

Activity Target IC50 (µM) Reference
Enzyme InhibitionBACE11.07 (cell-free), 0.061 (whole cell)
Antiplasmodium ActivityP. falciparum0.34 - 0.67
CNS PenetrationBrain TissueEffective at high concentrations

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex fluorinated compounds that may have therapeutic benefits.
  • Biological Studies : Its unique structure allows researchers to study enzyme interactions and receptor binding dynamics.
  • Pharmaceutical Development : The compound's properties make it a candidate for developing drugs targeting neurological disorders due to its ability to penetrate the central nervous system effectively.

Case Studies

  • BACE1 Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of BACE1, an enzyme linked to Alzheimer's disease. The fluoromethyl group was crucial for enhancing potency compared to non-fluorinated analogs .
  • Antimalarial Activity : In vitro studies indicated that compounds similar to [1-(fluoromethyl)cyclopropyl]methanamine exhibited potent antiplasmodium activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. The IC50 values ranged from 0.34 µM to 0.67 µM, highlighting the potential for developing new antimalarial therapies .
  • CNS Drug Development : Research indicated that compounds with similar structures demonstrated high CNS penetration rates, making them suitable candidates for treating neurological conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [1-(Fluoromethyl)cyclopropyl]methanamine?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by fluoromethylation. For example, cyclopropanation via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents can generate the strained ring. Fluoromethyl groups may be introduced via nucleophilic substitution (e.g., replacing chlorine in ACE-Cl intermediates with fluoride sources like KF) . Subsequent reductive amination (using NaBH(OAc)₃ and aldehydes) or protection/deprotection strategies (e.g., with Boc groups) can yield the primary amine. Purification often employs column chromatography or recrystallization .

Q. How does trifluoroacetic acid (TFA) facilitate the isolation of [1-(Fluoromethyl)cyclopropyl]methanamine?

  • Methodological Answer : TFA forms a stable salt with the amine, improving solubility in polar solvents and enabling precipitation during acid-base extraction. After synthesis, the compound is treated with TFA in dichloromethane or DCE, and the resulting salt is isolated via filtration. Neutralization with a weak base (e.g., K₂CO₃) regenerates the free amine .

Q. Which analytical techniques are essential for characterizing [1-(Fluoromethyl)cyclopropyl]methanamine-TFA salts?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies amine protons and cyclopropane ring signals; ¹⁹F NMR confirms fluoromethyl group integration. TFA’s trifluoromethyl group (δ ~-75 ppm in ¹⁹F NMR) may overlap with fluoromethyl signals, requiring careful solvent selection (e.g., D₂O for salts) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for the free amine or [M-TFA]⁻ for the salt).
  • HPLC : Reverse-phase HPLC with TFA as an ion-pairing agent assesses purity .

Advanced Research Questions

Q. How does the cyclopropane ring’s angle strain influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 60° bond angle in cyclopropane increases ring strain, enhancing reactivity. Fluoromethyl groups further polarize adjacent bonds, directing nucleophilic attack to specific positions. Computational studies (DFT) can model electron density distribution and predict reactive sites. Experimental validation involves synthesizing derivatives and analyzing kinetics via NMR or LC-MS .

Q. What strategies prevent decomposition of [1-(Fluoromethyl)cyclopropyl]methanamine-TFA salts under basic pH?

  • Methodological Answer :

  • pH Stabilization : Buffer solutions (pH 4–6) minimize free amine formation, reducing degradation.
  • Lyophilization : Freeze-drying the salt improves long-term stability.
  • Excipient Screening : Co-formulating with stabilizers (e.g., trehalose) inhibits hydrolysis. Stability is monitored via accelerated aging studies and HPLC .

Q. How can conflicting ¹⁹F NMR data between experimental and computational models be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Solutions include:

  • Variable-Temperature NMR : Identifies conformational equilibria.
  • DFT Refinement : Incorporates solvent parameters (e.g., PCM models) for accurate shift predictions.
  • 2D Experiments : NOESY or COSY correlations clarify spatial relationships between fluoromethyl and cyclopropane protons .

Q. What role does TFA play in kinetic vs. thermodynamic control during derivative synthesis?

  • Methodological Answer : TFA’s strong acidity protonates intermediates, favoring kinetically controlled pathways (e.g., rapid ring closure over alternative products). To study this:

  • Quenching Experiments : Trap intermediates at varying timepoints (e.g., with NH₄OH).
  • Temperature Modulation : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability. Reaction progress is tracked via TLC or inline IR .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points for TFA salts?

  • Methodological Answer : Variations may stem from polymorphism or residual solvents. Solutions include:

  • PXRD : Identifies crystalline phases.
  • DSC/TGA : Measures thermal transitions and solvent loss.
  • Recrystallization Optimization : Varying solvent systems (e.g., EtOAc/hexane vs. MeOH/H₂O) isolates pure polymorphs .

Methodological Framework Integration

Q. How can computational chemistry guide the design of [1-(Fluoromethyl)cyclopropyl]methanamine derivatives?

  • Methodological Answer : DFT or MD simulations predict:

  • Reactivity : Transition-state modeling for substitution reactions.
  • Solubility : COSMO-RS calculations estimate logP and solubility parameters.
  • Stability : Bond dissociation energies (BDEs) identify labile sites. Experimental validation involves synthesizing top-ranked candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Reactant of Route 2
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid

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